![molecular formula C7H2Cl2N2O2 B11891408 3,6-Dichloro-2-nitrobenzonitrile](/img/structure/B11891408.png)
3,6-Dichloro-2-nitrobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dichloro-2-nitrobenzonitrile: is an organic compound with the molecular formula C7H2Cl2N2O2 . It is a derivative of benzonitrile, characterized by the presence of two chlorine atoms and one nitro group attached to the benzene ring. This compound is of interest due to its applications in various fields, including organic synthesis and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,6-Dichloro-2-nitrobenzonitrile can be synthesized from 4-nitro-1,2,3-trichlorobenzene. The process involves the selective de-nitrochlorination of 2-chloro-6-nitrobenzonitrile by treatment with chlorine gas. The reaction is typically carried out at temperatures ranging from 100°C to 200°C for 5 to 15 hours .
Industrial Production Methods: In industrial settings, the production of this compound involves similar processes but on a larger scale. The use of metal cyanides such as sodium cyanide or copper cyanide in the presence of aprotic amides as catalysts is common. The reaction conditions are carefully controlled to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 3,6-Dichloro-2-nitrobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Aminobenzonitriles: Formed by the reduction of the nitro group.
Substituted Benzenes: Formed by nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
3,6-Dichloro-2-nitrobenzonitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Employed in the synthesis of drug intermediates.
Agricultural Chemicals: Used in the production of herbicides and insecticides.
Material Science: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,6-Dichloro-2-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chlorine atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These interactions can affect cellular pathways and molecular functions, making the compound useful in medicinal chemistry and biological research .
Vergleich Mit ähnlichen Verbindungen
- 2,3-Dichloro-6-nitrobenzonitrile
- 2,6-Dichloro-3-nitrobenzonitrile
- 2,4-Dichloronitrobenzene
Comparison: 3,6-Dichloro-2-nitrobenzonitrile is unique due to the specific positioning of the chlorine and nitro groups on the benzene ring. This positioning influences its reactivity and the types of reactions it undergoes. Compared to similar compounds, this compound may exhibit different reactivity patterns and applications, making it valuable for specific synthetic and industrial processes .
Eigenschaften
Molekularformel |
C7H2Cl2N2O2 |
---|---|
Molekulargewicht |
217.01 g/mol |
IUPAC-Name |
3,6-dichloro-2-nitrobenzonitrile |
InChI |
InChI=1S/C7H2Cl2N2O2/c8-5-1-2-6(9)7(11(12)13)4(5)3-10/h1-2H |
InChI-Schlüssel |
ULERJNPIJQDHOF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1Cl)C#N)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.